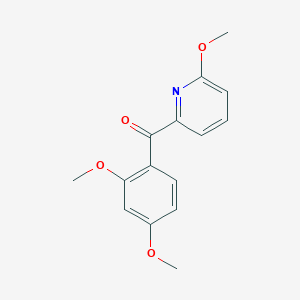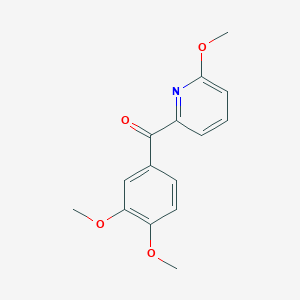
2-アミノ-5-ベンジル-1,3-チアゾール-4-カルボン酸メチル
概要
説明
“Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate” is a type of 2-aminothiazole, which is a significant class of organic medicinal compounds. They are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
The synthesis of 2-aminothiazole-4-carboxylate derivatives involves the use of FTIR and NMR (1H and 13C) for characterization . The synthesis process yields a range of compounds, including "Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate" .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate” can be analyzed using 1H and 13C NMR . The compound’s structure includes a thiazole ring, which is a key feature of 2-aminothiazoles .Chemical Reactions Analysis
“Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate” can undergo various chemical reactions. For instance, it can form charge transfer complexes with different sodium alkoxides .Physical and Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate” can be determined using various techniques. For instance, its exact mass is 350.1001 . The compound’s properties can also be analyzed using 1H and 13C NMR .科学的研究の応用
抗菌活性
メチル 2-アミノ-5-ベンジル-1,3-チアゾール-4-カルボン酸を含むチアゾール誘導体は、抗菌剤としての可能性について研究されています。 グラム陽性菌とグラム陰性菌の両方を含むさまざまな微生物株に対して有効性を示しています 。チアゾール化合物の構造修飾により、強力な抗菌活性を有する新しい分子を生み出すことができます。
抗癌特性
研究により、チアゾール誘導体は癌治療において重要な役割を果たす可能性があることが示されています。 チアゾール部分を含む一部の化合物は、有望な抗腫瘍活性を示しており、さまざまな癌細胞株の細胞増殖を阻害し、アポトーシスを誘導する可能性があります .
抗酸化効果
チアゾール化合物は、細胞を酸化ストレスから保護する上で重要な抗酸化特性について評価されています。 研究によると、特定のチアゾール誘導体はフリーラジカルを捕捉できることが示されており、抗酸化剤としての用途が示唆されています .
抗炎症および鎮痛用途
チアゾール誘導体の抗炎症および鎮痛効果により、炎症性疾患の治療における新しい治療薬の開発候補となっています。 炎症に関与する酵素の活性を調節することが判明しており、痛みと腫れの軽減をもたらします .
抗真菌活性
チアゾール誘導体は、抗真菌特性についても調査されています。 チアゾール構造に基づいて合成された化合物は、さまざまな真菌病原体に対する活性をスクリーニングされており、真菌の増殖を阻害する効果を示しています .
創薬と発見
チアゾール誘導体は、その多様な生物活性により、創薬と発見において大きな関心を集めています。 抗うつ薬、抗潰瘍薬、降圧薬など、潜在的な治療用途を持つ新しい化合物を合成するための足場として役立ちます .
作用機序
Target of Action
It’s worth noting that thiazole derivatives have been found to interact with various biological targets, including dna and topoisomerase ii .
Mode of Action
Thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
It’s known that thiazole derivatives can influence various biochemical pathways, leading to diverse biological effects .
Result of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities .
Safety and Hazards
生化学分析
Biochemical Properties
Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, it may bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with topoisomerase II can lead to cell cycle arrest and apoptosis in cancer cells . Furthermore, it may affect the expression of genes involved in cell proliferation and survival, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate involves several key interactions at the molecular level. It binds to DNA and interacts with topoisomerase II, leading to the formation of DNA double-strand breaks . This interaction results in the activation of DNA damage response pathways, ultimately causing cell cycle arrest and apoptosis. Additionally, it may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It may influence the activity of enzymes involved in DNA replication and repair, leading to changes in metabolic processes . Additionally, its interaction with specific cofactors can modulate the compound’s activity and stability.
Transport and Distribution
The transport and distribution of Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound may be transported across cell membranes via active or passive transport mechanisms, influencing its bioavailability and efficacy.
Subcellular Localization
Methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within the nucleus, for example, can enhance its interaction with DNA and nuclear proteins, thereby modulating its effects on gene expression and cellular function.
特性
IUPAC Name |
methyl 2-amino-5-benzyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-11(15)10-9(17-12(13)14-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBQNCMETFYWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



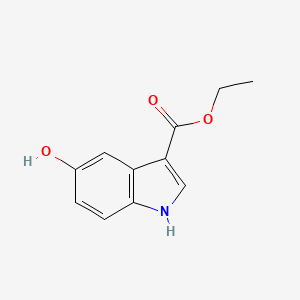


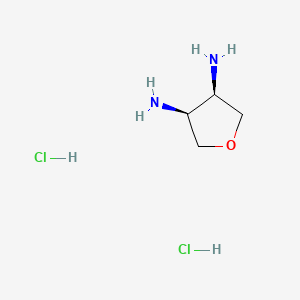
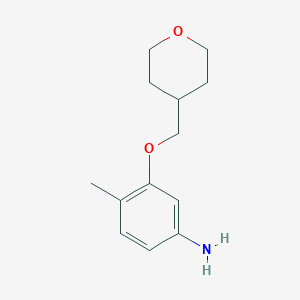
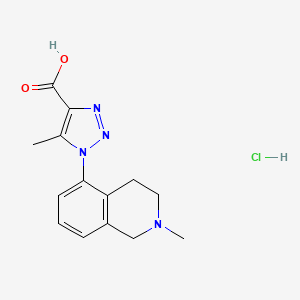


![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1453118.png)

